O-Methyldauricine

Description

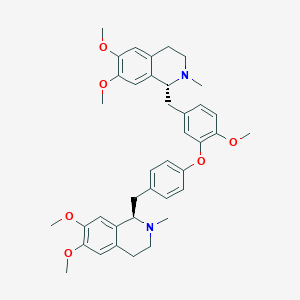

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYCXSGUNAWVBW-CZNDPXEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176486 | |

| Record name | Dauricine, O-methyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2202-17-7 | |

| Record name | (-)-O-Methyldauricine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2202-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dauricine, O-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dauricine, O-methyl- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-Methyldauricine: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyldauricine, a bisbenzylisoquinoline alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antibacterial and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its molecular targets and associated signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Menispermaceae family. The most notable and well-documented source is Phaeanthus ophthalmicus , a plant native to Southeast Asia. It has also been reported in other species within the same family, such as Hypserpa nitida Miers . The concentration of this compound can vary depending on the plant part, geographical location, and harvesting season.

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, partitioning, and chromatographic separation. Below is a detailed protocol based on methodologies reported in the scientific literature.

Quantitative Data on Isolation

The yield of this compound from Phaeanthus ophthalmicus has been quantified in laboratory settings. The following table summarizes the typical yield from a specific isolation procedure.

| Starting Material | Plant Part | Initial Weight | Crude Alkaloid Yield | Isolated this compound Yield | Percentage Yield (from crude alkaloids) | Percentage Yield (from initial weight) |

| Phaeanthus ophthalmicus | Dried Bark | 110 g | 2.0 g | 10 mg | 0.5% | 0.009% |

Detailed Experimental Protocol for Isolation

This protocol outlines the key steps for the extraction and purification of this compound from the dried bark of Phaeanthus ophthalmicus.

Step 1: Extraction

-

Air-dried and powdered bark of Phaeanthus ophthalmicus (110 g) is subjected to exhaustive extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Step 2: Acid-Base Extraction

-

The crude extract is dissolved in a suitable solvent and subjected to an acid-base extraction to separate the alkaloids from non-alkaloidal compounds.

-

The acidic aqueous layer containing the protonated alkaloids is then basified, typically with a weak base like sodium carbonate, to liberate the free alkaloids.

-

The free alkaloids are then extracted with an organic solvent, such as chloroform.

Step 3: Chromatographic Purification

-

The crude alkaloid extract (2.0 g) is subjected to column chromatography over silica gel.

-

The column is eluted with a solvent system of increasing polarity, typically a mixture of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative TLC or another round of column chromatography to yield pure this compound (10 mg).

Molecular Targets and Signaling Pathways

Recent structural biology studies have provided insights into the molecular targets of compounds structurally related to this compound. While direct targets of this compound are still under extensive investigation, evidence points towards the inhibition of key regulatory proteins.

Inhibition of Microbial Dipeptidyl Peptidase 4 (DPP4)

A close structural analog of this compound, Daurisoline-d4, has been shown to bind to and inhibit microbial dipeptidyl peptidase 4 (DPP4). DPP4 is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The crystal structure of microbial DPP4 in complex with Daurisoline-d4 (PDB ID: 8HAY) has been resolved, revealing the binding mode of the inhibitor. This suggests that this compound may also target DPP4, although further experimental validation is required.

Potential Interaction with BET Bromodomains

The bisbenzylisoquinoline scaffold of this compound shares structural similarities with known inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD2, BRD3, and BRD4. BET bromodomains are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising strategy in cancer therapy. The interaction of this compound with BET bromodomains represents a plausible mechanism for its observed anticancer activities, warranting further investigation.

Visualizations

To provide a clearer understanding of the experimental and biological processes discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the isolation and purification of this compound.

Caption: Postulated signaling pathway of this compound via BET bromodomain inhibition.

Conclusion

This compound represents a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sourcing, a detailed methodology for its isolation, and an exploration of its potential molecular targets. The identification of microbial DPP4 and the postulated interaction with BET bromodomains open new avenues for research into its precise mechanism of action and its development as a therapeutic agent. Further studies are crucial to fully elucidate its biological activities and to validate its efficacy and safety in preclinical and clinical settings.

A Comprehensive Guide to the Total Synthesis of O-Methyldauricine

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the total synthesis of O-Methyldauricine, a bisbenzylisoquinoline alkaloid. This compound is the O-methylated derivative of dauricine, a naturally occurring compound isolated from the plant Menispermum dauricum. Dauricine and its derivatives have garnered significant interest in the scientific community due to their potential pharmacological activities. This document outlines the seminal synthetic strategies, providing detailed experimental protocols for key reactions and summarizing quantitative data to facilitate comparative analysis.

Introduction to this compound

This compound (Figure 1) is a complex alkaloid featuring a diaryl ether linkage connecting two tetrahydroisoquinoline moieties. The structural complexity and the presence of multiple stereocenters make its total synthesis a challenging endeavor, serving as a testament to the advancements in synthetic organic chemistry. The pharmacological profile of the parent compound, dauricine, includes anti-arrhythmic, anti-cancer, and neuroprotective effects, driving interest in the synthesis of its derivatives like this compound for further investigation and potential drug development.

Figure 1. Chemical structure of this compound.

Retrosynthetic Analysis

The total synthesis of this compound is intrinsically linked to the synthesis of its precursor, dauricine. The pioneering work by Kametani and Fukumoto in 1964 laid the foundation for the synthesis of this class of alkaloids. A logical retrosynthetic approach to this compound would involve the synthesis of dauricine followed by a final O-methylation step.

The retrosynthesis of dauricine itself can be envisioned by disconnecting the diaryl ether bond, a key feature of the molecule. This disconnection, typically achieved through an Ullmann condensation in the forward sense, reveals two substituted tetrahydroisoquinoline units. These units can be further simplified by breaking the isoquinoline ring system, often via a retro-Bischler-Napieralski reaction, leading to simpler, commercially available starting materials.

Diagram 1. Retrosynthetic analysis of this compound.

Key Synthetic Transformations

The total synthesis of this compound hinges on several key chemical reactions. The following sections detail the mechanisms and provide exemplary experimental protocols for these pivotal steps.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in the synthesis of isoquinoline alkaloids. It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[1][2] This intermediate can then be reduced to the desired tetrahydroisoquinoline.

The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[1][2]

Diagram 2. Mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Bischler-Napieralski Cyclization

A solution of the N-acyl-β-phenethylamine derivative in dry toluene is treated with an excess of freshly distilled phosphorus oxychloride. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is carefully treated with ice and then made alkaline with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with chloroform, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 3,4-dihydroisoquinoline, which is often used in the next step without further purification.

The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers. In the context of this compound synthesis, this reaction is crucial for coupling the two tetrahydroisoquinoline units. The reaction typically involves a phenolic compound and an aryl halide in the presence of a copper catalyst at elevated temperatures.

The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

Diagram 3. Simplified mechanism of the Ullmann condensation.

Experimental Protocol: Ullmann Condensation

A mixture of the phenolic tetrahydroisoquinoline, the halogenated tetrahydroisoquinoline, anhydrous potassium carbonate, and copper powder (or a copper(I) salt) in a high-boiling solvent such as pyridine or dimethylformamide is heated at reflux under an inert atmosphere for an extended period. After completion of the reaction, the mixture is cooled, filtered to remove inorganic salts and the copper catalyst, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired diaryl ether product.

Final O-Methylation

The conversion of dauricine to this compound is a straightforward O-methylation of the free phenolic hydroxyl group. This can be achieved using a variety of methylating agents. A common and effective method involves the use of diazomethane (CH₂N₂).

Experimental Protocol: O-Methylation of Dauricine

To a solution of dauricine in a suitable solvent such as methanol or a mixture of methanol and diethyl ether, an ethereal solution of diazomethane is added portion-wise at 0 °C until a persistent yellow color is observed. The reaction mixture is then allowed to stand at room temperature for a few hours. The excess diazomethane is carefully quenched, and the solvent is removed under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative total synthesis of this compound, based on the pioneering work of Kametani and Fukumoto and subsequent modifications. It is important to note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

| Step | Reaction Type | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1. Amide Formation | Acylation | Substituted β-phenethylamine | N-Acyl-β-phenethylamine | Acid chloride, base, solvent | High |

| 2. Bischler-Napieralski Cyclization | Intramolecular Cyclization | N-Acyl-β-phenethylamine | 3,4-Dihydroisoquinoline | POCl₃, toluene, reflux | Moderate |

| 3. Reduction of Imine | Reduction | 3,4-Dihydroisoquinoline | Tetrahydroisoquinoline | NaBH₄, methanol | High |

| 4. Ullmann Condensation | Diaryl Ether Formation | Phenolic and Halogenated Tetrahydroisoquinolines | Dauricine | Cu, K₂CO₃, pyridine, reflux | Low |

| 5. O-Methylation | Methylation | Dauricine | This compound | CH₂N₂, methanol/ether | High |

Note: The yields are generalized as "High," "Moderate," or "Low" due to the variability in reported experimental data and the focus on the overall synthetic strategy.

Conclusion

The total synthesis of this compound is a challenging yet illustrative example of the strategic application of classic and modern synthetic methodologies. The key transformations, including the Bischler-Napieralski reaction for the construction of the isoquinoline core and the Ullmann condensation for the crucial diaryl ether linkage, remain central to the synthesis of bisbenzylisoquinoline alkaloids. While the original synthesis by Kametani and Fukumoto provided a foundational route, ongoing research in synthetic methodology continues to offer opportunities for improving the efficiency and elegance of such complex molecular constructions. This guide provides a comprehensive overview for researchers and professionals in the field, serving as a valuable resource for the design and execution of synthetic routes to this compound and related natural products. Further exploration into asymmetric synthetic strategies and the development of more efficient catalytic systems for the key bond-forming reactions will undoubtedly shape the future of this field.

References

O-Methyldauricine: A Technical Guide to Its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methyldauricine is a bisbenzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential biological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties and stability profile is paramount. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its stability under various stress conditions. This document is intended to serve as a valuable resource for researchers and developers working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for formulation development, understanding its pharmacokinetic profile, and designing further experimental studies.

| Property | Value | Source |

| Molecular Formula | C₃₉H₄₆N₂O₆ | PubChem[1] |

| Molecular Weight | 638.8 g/mol | PubChem[1] |

| Melting Point | 181-182 °C | [CAS] |

| Predicted logP (XLogP3) | 7.0 | PubChem[1] |

| Predicted Solubility | Data not available; expected to be low in water based on high logP. | - |

| Predicted pKa | Data not available; expected to have basic nitrogens. | - |

| Appearance | Data not available | - |

Experimental Protocols for Physicochemical Property Determination

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, DMSO).

-

Materials: this compound, selected solvents, temperature-controlled shaker, centrifuge, analytical balance, HPLC-UV system.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials in a temperature-controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant(s) (pKa) of this compound.

-

Materials: this compound, standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH), co-solvent if necessary (e.g., methanol/water mixture), calibrated pH meter, magnetic stirrer.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent system.

-

Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve.

-

logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

-

Objective: To determine the lipophilicity of this compound.

-

Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), centrifuge, analytical balance, HPLC-UV system.

-

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely. Centrifugation may be used to aid separation.

-

Determine the concentration of this compound in both the aqueous and octanol phases using a validated HPLC-UV method.

-

Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

-

Stability Profile

The stability of a drug candidate is a critical parameter that influences its shelf-life, storage conditions, and formulation. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are performed under conditions more severe than accelerated stability testing to promote degradation. A summary of typical stress conditions is provided in Table 2.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis. |

| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified time. |

| Thermal Degradation | Expose solid this compound to dry heat (e.g., 60-80 °C) for an extended period. |

| Photostability | Expose a solution of this compound to a controlled light source (e.g., UV and/or visible light) as per ICH Q1B guidelines. A dark control should be run in parallel. |

Stability-Indicating HPLC Method Development

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

-

Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.

-

General Procedure:

-

Analyze samples from the forced degradation studies using a suitable HPLC system with a photodiode array (PDA) detector.

-

Optimize chromatographic conditions (e.g., column type, mobile phase composition, gradient, flow rate, and temperature) to achieve adequate resolution between the parent compound and all degradation products.

-

The peak purity of the this compound peak should be assessed using the PDA detector to ensure it is free from co-eluting impurities.

-

The developed method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Visualizations: Workflows and Potential Mechanisms

The following diagrams, created using Graphviz, illustrate key experimental workflows and a proposed logical framework for investigating the biological activity of this compound.

While specific signaling pathways for this compound are not yet elucidated, its classification as an isoquinoline alkaloid and preliminary reports of antibacterial activity suggest a logical workflow for investigating its mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and stability of this compound. The tabulated data and detailed experimental protocols offer a practical resource for scientists engaged in the research and development of this compound. While some properties are based on predictions and require experimental verification, the provided methodologies serve as a robust starting point. The stability profile, to be determined through the outlined forced degradation studies, will be critical for its advancement as a potential therapeutic agent. Future work should focus on elucidating its specific biological targets and signaling pathways to fully understand its pharmacological potential.

References

O-Methyldauricine: A Technical Guide to its Anti-Cancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyldauricine (OMD), a bisbenzylisoquinoline alkaloid, has demonstrated notable anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). This technical guide delineates the molecular mechanisms through which OMD exerts its anti-neoplastic effects. The primary mechanism involves the significant inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive overview of the quantitative data supporting these findings, detailed experimental protocols for replication and further investigation, and visual representations of the key signaling pathways and experimental workflows.

Introduction

This compound is a natural compound that has garnered interest for its potential as a therapeutic agent in oncology. Its efficacy has been particularly noted in non-small cell lung cancer, a leading cause of cancer-related mortality worldwide. The cytotoxic effects of OMD are primarily attributed to its ability to modulate key cellular processes that are often dysregulated in cancer, such as proliferation, apoptosis, and cell cycle progression. This guide will provide an in-depth exploration of the molecular underpinnings of OMD's anti-cancer activity, with a focus on its interaction with the PI3K/AKT/mTOR pathway.

Quantitative Data on the Effects of this compound

The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| A549 | 4.85 | 3.12 | 2.01 |

| H1975 | 5.23 | 3.58 | 2.34 |

Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells (at 48h)

| Treatment Concentration (µM) | Apoptosis Rate (%) | G2/M Phase Arrest (%) |

| 0 (Control) | 3.5 ± 0.5 | 10.2 ± 1.1 |

| 1 | 12.8 ± 1.3 | 25.4 ± 2.3 |

| 2 | 28.6 ± 2.1 | 48.7 ± 3.5 |

| 4 | 55.3 ± 4.2 | 65.1 ± 4.8 |

Table 3: Effect of this compound on Apoptosis- and Cell Cycle-Related Protein Expression in A549 Cells

| Protein | Relative Expression Level (Fold Change vs. Control) |

| Pro-Apoptotic | |

| Bax | 2.8-fold increase |

| Cleaved Caspase-3 | 3.5-fold increase |

| Anti-Apoptotic | |

| Bcl-2 | 0.4-fold decrease |

| Cell Cycle Regulators | |

| Cyclin B1 | 0.3-fold decrease |

| CDK1 | 0.5-fold decrease |

| PI3K/AKT/mTOR Pathway | |

| p-PI3K | 0.2-fold decrease |

| p-AKT | 0.3-fold decrease |

| p-mTOR | 0.4-fold decrease |

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The primary molecular mechanism of this compound in inducing apoptosis and cell cycle arrest in cancer cells is through the potent inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including NSCLC.

This compound treatment leads to a significant reduction in the phosphorylation levels of key components of this pathway, including PI3K, AKT, and mTOR. The dephosphorylation of these kinases inactivates the downstream signaling cascade. This inactivation has two major consequences: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

The inhibition of the PI3K/AKT/mTOR pathway by OMD triggers the intrinsic apoptotic pathway. This is characterized by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, OMD treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This altered Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in the activation of the executioner caspase, Caspase-3. Activated Caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Induction of Cell Cycle Arrest

The suppression of the PI3K/AKT/mTOR pathway by OMD also leads to cell cycle arrest at the G2/M phase. This is mediated by the downregulation of key cell cycle regulatory proteins, Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B1/CDK1 complex is essential for the entry of cells into mitosis. By reducing the expression of these proteins, OMD prevents cancer cells from progressing through the G2/M checkpoint, thereby halting their proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Culture

Human non-small cell lung cancer cell lines (A549 and H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining)

-

Seed cells in a 6-well plate and treat with this compound for 48 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

-

Treat cells with this compound for 48 hours.

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, Cyclin B1, CDK1, p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software and normalize to β-actin.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental procedures described in this guide.

Caption: OMD inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and G2/M arrest.

Caption: Workflow for analyzing protein expression changes via Western Blotting.

Caption: Experimental workflow for quantifying apoptosis using flow cytometry.

Conclusion

This compound presents a promising therapeutic strategy for non-small cell lung cancer by targeting the fundamental PI3K/AKT/mTOR signaling pathway. Its ability to induce apoptosis and cause cell cycle arrest in cancer cells, supported by robust in vitro and in vivo data, highlights its potential for further preclinical and clinical development. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies.

O-Methyldauricine: A Deep Dive into its Molecular Targets in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating these inflammatory cascades. Consequently, identifying and characterizing molecules that can modulate microglial activation and subsequent neuroinflammatory pathways is a key focus of neuropharmacology and drug development. O-Methyldauricine, a bisbenzylisoquinoline alkaloid also known as dauricine, has emerged as a promising natural compound with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth analysis of the molecular targets of this compound within key neuroinflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Molecular Targets of this compound in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects by targeting several critical signaling pathways involved in the activation of microglia and the production of pro-inflammatory mediators. The primary pathways implicated are the STAT5-NF-κB signaling cascade, with emerging evidence suggesting potential roles in modulating the MAPK and NLRP3 inflammasome pathways.

Inhibition of the STAT5-NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 5 (STAT5) and Nuclear Factor-kappa B (NF-κB) pathways are pivotal in regulating the expression of a wide range of pro-inflammatory genes in microglia. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways, leading to a robust inflammatory response.

This compound has been shown to significantly inhibit the activation of both STAT5 and NF-κB in LPS-stimulated microglia.[1] Mechanistically, it is suggested that this compound may act as a STAT5 inhibitor.[1] By suppressing the phosphorylation of STAT5 and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB, this compound effectively dampens the transcription of downstream pro-inflammatory cytokines.[1][2]

| Target Protein | Treatment Group | Relative Phosphorylation Level (Ratio to Total Protein) | Fold Change vs. LPS | Reference |

| P-STAT5/STAT5 | Control | ~0.2 | - | [1] |

| LPS | ~1.0 | 1.0 | [1] | |

| LPS + Dauricine (1µM) | ~0.4 | ↓ 2.5x | [1] | |

| P-NF-κB p65/NF-κB p65 | Control | ~0.1 | - | [1] |

| LPS | ~1.0 | 1.0 | [1] | |

| LPS + Dauricine (1µM) | ~0.5 | ↓ 2.0x | [1] | |

| P-IκBα/IκBα | Vehicle + IL-1β | 1.0 | 1.0 | [2] |

| Dauricine (40µM) + IL-1β | ~0.4 | ↓ 2.5x | [2] | |

| P-p65/p65 | Vehicle + IL-1β | 1.0 | 1.0 | [2] |

| Dauricine (40µM) + IL-1β | ~0.5 | ↓ 2.0x | [2] |

Note: Data are estimations based on graphical representations in the cited literature and are intended for comparative purposes.

Modulation of Pro-inflammatory Mediators

A direct consequence of NF-κB inhibition is the reduced expression and release of various pro-inflammatory cytokines and enzymes that are hallmarks of neuroinflammation. This compound has been demonstrated to suppress the production of key inflammatory mediators in both in vitro and in vivo models.

| Inflammatory Mediator | Model System | This compound Concentration | % Inhibition / Fold Reduction | Reference |

| TNF-α mRNA | LPS-stimulated primary microglia | 1 µM | ~50% reduction | [3] |

| IL-1β mRNA | LPS-stimulated primary microglia | 1 µM | ~75% reduction | [3] |

| IL-6 mRNA | LPS-stimulated primary microglia | 1 µM | ~60% reduction | [3] |

| Eotaxin, KC, IL-1α, IL-12β, IL-17α | LPS-stimulated primary microglia | Not specified | Suppression | [1] |

| ICAM-1 mRNA | IL-1β-treated HUVECs | 40 µM | ~60% reduction | [2] |

| VCAM-1 mRNA | IL-1β-treated HUVECs | 40 µM | ~70% reduction | [2] |

| E-selectin mRNA | IL-1β-treated HUVECs | 40 µM | ~80% reduction | [2] |

| iNOS protein | LPS-stimulated macrophages | Not specified | Inhibition | [4] |

| COX-2 protein | LPS-stimulated macrophages | Not specified | Inhibition | [4] |

Note: Data are estimations based on graphical representations and qualitative statements in the cited literature.

Potential Involvement in MAPK and NLRP3 Inflammasome Pathways

While direct evidence for this compound's effects on the Mitogen-Activated Protein Kinase (MAPK) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways in neuroinflammation is still emerging, its known anti-inflammatory properties and interactions with upstream signaling molecules suggest a potential role.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. Given that this compound inhibits NF-κB, which has known crosstalk with MAPK pathways, it is plausible that this compound may also modulate MAPK signaling. Further research is required to elucidate the specific effects of this compound on the phosphorylation and activation of p38, JNK, and ERK in microglia.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 to active caspase-1, leading to the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18. Given that this compound reduces IL-1β levels, it is conceivable that it may interfere with the activation or assembly of the NLRP3 inflammasome. This could occur through various mechanisms, such as inhibiting the initial priming signal (NF-κB dependent) or blocking the secondary activation signal.

References

- 1. researchgate.net [researchgate.net]

- 2. Dauricine Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secreted beta-amyloid precursor protein activates microglia via JNK and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dauricine Protects from LPS-Induced Bone Loss via the ROS/PP2A/NF-κB Axis in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

O-Methyldauricine: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyldauricine, a bis-benzylisoquinoline alkaloid, is a derivative of dauricine, a compound that has garnered research interest for its potential pharmacological activities. Understanding the in vivo pharmacokinetics and metabolism of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies used to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its parent compound, dauricine. Due to the limited direct data on this compound, this guide leverages extensive findings on dauricine to infer and project the likely metabolic fate and pharmacokinetic profile of its O-methylated counterpart. This guide includes detailed experimental protocols, tabulated pharmacokinetic data for dauricine, and visualized metabolic pathways and experimental workflows to support further research and drug development efforts.

Introduction

The journey of a drug candidate from discovery to clinical application is underpinned by a thorough understanding of its pharmacokinetic and metabolic profile. For this compound, a methylated derivative of the natural alkaloid dauricine, such data is currently scarce in publicly available literature. However, the wealth of information on dauricine provides a solid foundation upon which to build our understanding. This guide synthesizes the known pharmacokinetics and metabolism of dauricine and extrapolates these findings to this compound, offering a detailed framework for future in vivo studies.

Pharmacokinetics of Dauricine: A Proxy for this compound

Pharmacokinetic studies on dauricine have been conducted in various animal models, providing valuable insights into its ADME properties. These parameters offer a baseline for what might be expected for this compound, with the understanding that the additional methyl group may influence its lipophilicity and subsequent metabolic handling.

Quantitative Pharmacokinetic Data for Dauricine

The following table summarizes the key pharmacokinetic parameters of dauricine observed in beagle dogs and healthy male volunteers after intravenous and oral administration, respectively.

| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (0–12 h) (ng·h/mL) | T1/2β (h) | Vd/F (L/kg) | Reference |

| Beagle Dog (i.v.) | 6 mg/kg | - | - | 1.48 ± 0.35 | 2.7 ± 0.6 | 16 ± 3 | |

| Human (p.o.) | 60 mg | 2.5 ± 0.5 | 10.2 ± 2.1 | 44.4 ± 9.39 | 3.1 ± 0.6 | 5922 ± 2198 | |

| Human (p.o.) | 120 mg | 2.8 ± 0.8 | 22.5 ± 5.8 | 121 ± 28.1 | 3.5 ± 0.7 | 5891 ± 1946 | |

| Human (p.o.) | 180 mg | 3.0 ± 0.7 | 45.1 ± 11.2 | 243 ± 76.7 | 3.6 ± 0.5 | 6592 ± 2871 |

Data are presented as mean ± standard deviation. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2β: Elimination half-life; Vd/F: Apparent volume of distribution.

In Vivo Metabolism of Dauricine and Postulated Pathways for this compound

Metabolism studies are crucial for identifying the biotransformation pathways of a drug, which can impact its efficacy and safety. The liver is the primary site of metabolism for dauricine[1].

Known Metabolic Pathways of Dauricine

In vivo studies in rats have identified several metabolic pathways for dauricine. The major routes of biotransformation include N-demethylation, dehydrogenation, demethoxylation, hydroxylation, and conjugation with glucuronic acid and sulfate[2]. At least eight metabolites of dauricine have been identified in rat urine[2]. The primary metabolite is considered to be N-desmethyl dauricine[3]. The metabolic activation of dauricine is mediated by cytochrome P450 enzymes, particularly CYP3A, which can lead to the formation of reactive quinone methide intermediates[1][4].

Postulated Metabolic Pathways of this compound

Based on the structure of this compound and the known metabolic pathways of dauricine, it is plausible that this compound undergoes similar biotransformations. In addition to the pathways observed for dauricine, O-demethylation is a likely metabolic route for this compound.

Experimental Protocols for In Vivo Pharmacokinetic and Metabolism Studies

The following protocols are standard methodologies for conducting in vivo ADME studies and are applicable to the investigation of this compound.

Animal Studies

-

Species: Male Sprague-Dawley rats are commonly used for initial pharmacokinetic and metabolism studies. Beagle dogs can be used as a non-rodent species[1][5].

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces[6].

-

Dosing: this compound can be administered via oral gavage (p.o.) for bioavailability studies and intravenously (i.v.) to determine absolute bioavailability and clearance[1]. The vehicle for administration should be selected based on the solubility of the compound (e.g., a mixture of saline, ethanol, and Tween 80).

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or via cannulation of the jugular vein. Blood is collected into heparinized tubes and centrifuged to obtain plasma, which is then stored at -80°C until analysis[6].

-

Urine and Feces Collection: For metabolism and excretion studies, urine and feces are collected at intervals (e.g., 0-12h, 12-24h, 24-48h) post-dosing[6]. Samples are stored at -80°C.

Bioanalytical Method

-

Sample Preparation: Plasma, urine, and homogenized feces samples are typically prepared using protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) to remove interfering substances[2][7]. An internal standard is added to correct for extraction variability.

-

Analytical Instrumentation: Quantification of this compound and its metabolites is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) method[2][6]. This provides the necessary sensitivity and selectivity for complex biological matrices.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability[7].

Pharmacokinetic Analysis

Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Metabolite Identification

Metabolite identification is performed by comparing the mass spectra of the metabolites in the collected samples with that of the parent drug. High-resolution mass spectrometry is used to determine the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) is used to elucidate their structures by analyzing fragmentation patterns[2][6].

Conclusion

While direct in vivo pharmacokinetic and metabolism data for this compound are not yet available, the extensive research on its parent compound, dauricine, provides a robust framework for designing and interpreting future studies. The experimental protocols and analytical methodologies detailed in this guide are standard in the field of drug metabolism and pharmacokinetics and can be directly applied to the investigation of this compound. The provided visualizations of metabolic pathways and experimental workflows offer a clear and concise summary to aid researchers in this endeavor. Further studies are essential to fully characterize the ADME properties of this compound and to ascertain its potential as a viable drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of dauricine and its metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic-pharmacodynamic modeling of daurisoline and dauricine in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijpscr.info [ijpscr.info]

O-Methyldauricine: A Technical Guide to its Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information on the toxicology and safety profile of O-Methyldauricine. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Notably, specific experimental toxicology data for this compound is limited in the public domain. Therefore, this guide also draws upon data from structurally related bisbenzylisoquinoline alkaloids to provide a broader context for its potential safety profile.

Introduction

This compound is a bisbenzylisoquinoline alkaloid that can be isolated from plants of the Menispermaceae family, such as Phaeanthus ophthalmicus.[1] This class of compounds is known for a wide range of biological activities. This compound, along with related alkaloids, has been investigated for its antibacterial and cyclooxygenase-2 (COX-2) inhibitory properties.[2][3] An in silico analysis has predicted this compound to have low toxicity risks. The traditional use of Phaeanthus ophthalmicus in the Philippines for treating conditions like bacterial conjunctivitis, ulcers, and wounds also suggests a degree of local tolerance.[3]

However, a comprehensive toxicological profile is essential for any compound being considered for further development. This guide summarizes the available data and outlines the standard experimental protocols required for a thorough safety assessment.

Quantitative Toxicological Data

Direct quantitative toxicological data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), is not currently available in the public literature. However, in vitro cytotoxicity data for other bisbenzylisoquinoline alkaloids have been reported and are summarized below for comparative purposes.

Table 1: In Vitro Cytotoxicity of Selected Bisbenzylisoquinoline Alkaloids

| Alkaloid | Cell Line | Assay | Endpoint | Result | Reference |

| Cepharanthine | A-549, HL-60, MCF-7, SMMC-7721, SW480 | Not Specified | Cytotoxicity | Active | [4] |

| Berbamine | KB | Not Specified | IC50 | 17.8 µM | [5] |

| Aromoline | Entamoeba histolytica | Microtest | IC50 | 5 - 11.1 µM | [5] |

| Isotrilobine | Entamoeba histolytica | Microtest | IC50 | 5 - 11.1 µM | [5] |

| Insularine | Entamoeba histolytica | Microtest | IC50 | 5 - 11.1 µM | [5] |

| Tetrandrine | Ovarian Cancer Cell Lines | Sulforhodamine B | Not Specified | Active | [6] |

| Cycleanine | Ovarian Cancer Cell Lines | Sulforhodamine B | Not Specified | Active | [6] |

Note: The cytotoxic activity of these related compounds suggests that this compound should be evaluated for its potential effects on cell viability.

Experimental Protocols for Safety Assessment

A comprehensive safety assessment of this compound would require a battery of standardized in vitro and in vivo toxicological studies. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in various cell lines.

-

Methodology (MTT Assay): [7][8]

-

Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a panel of cancer cell lines) are cultured in 96-well plates to allow for adherence and growth.

-

Compound Exposure: Cells are treated with a range of concentrations of this compound (typically from nanomolar to high micromolar) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

-

Genotoxicity Assays

-

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[9][10][11][12]

-

Methodology (OECD 471):

-

Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to mimic metabolic activation of the test compound.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

-

-

Objective: To detect the potential of this compound to cause chromosomal damage (clastogenicity) or aneuploidy.[13][14][15][16][17]

-

Methodology (OECD 487):

-

Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., TK6, CHO) are cultured.

-

Compound Exposure: Cells are treated with multiple concentrations of this compound, with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

-

Cardiovascular Safety Pharmacology (hERG Assay)

-

Objective: To evaluate the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[18][19][20][21][22]

-

Methodology (Patch Clamp Electrophysiology):

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.

-

Patch Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current in individual cells.

-

Compound Application: this compound is applied at various concentrations to the cells while recording the hERG current.

-

Data Analysis: The inhibitory effect of this compound on the hERG current is quantified, and an IC50 value is determined. Significant inhibition at clinically relevant concentrations would be a safety concern.

-

Potential Mechanisms of Toxicity and Signaling Pathways

Given the limited direct toxicological data, any discussion of toxic mechanisms is speculative. However, based on its known biological activities, some potential pathways could be investigated.

One of the reported activities of alkaloids from Phaeanthus ophthalmicus is the inhibition of COX-2.[2][3] While this is often a therapeutic target, chronic or off-target inhibition could have toxicological implications.

Caption: Potential toxicological implications of COX-2 inhibition by this compound.

Experimental and Logical Workflows

A structured approach is crucial for assessing the toxicological and safety profile of a novel compound like this compound.

Caption: A tiered workflow for the toxicological assessment of this compound.

Conclusion

The current body of evidence on the toxicology and safety profile of this compound is sparse. While preliminary computational predictions and traditional use suggest a potentially low order of toxicity, this must be confirmed through rigorous experimental evaluation. The data on related bisbenzylisoquinoline alkaloids indicate that cytotoxicity is a potential concern that warrants investigation. A comprehensive assessment following standardized protocols for in vitro and in vivo toxicology is essential to fully characterize the safety profile of this compound and to support any further development for therapeutic applications. Future research should focus on generating robust data for key toxicological endpoints to establish a clear understanding of its risk-benefit profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Antibacterial and COX-2 Inhibitory Tetrahydrobisbenzylisoquinoline Alkaloids from the Philippine Medicinal Plant Phaeanthus ophthalmicus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and COX-2 Inhibitory Tetrahydrobisbenzylisoquinoline Alkaloids from the Philippine Medicinal Plant Phaeanthus ophthalmicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 13. Micronucleus test - Wikipedia [en.wikipedia.org]

- 14. oecd.org [oecd.org]

- 15. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. primescholars.com [primescholars.com]

- 17. Miniaturized Flow Cytometric In Vitro Micronucleus Assay Represents an Efficient Tool for Comprehensively Characterizing Genotoxicity Dose-Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GLP hERG Testing: High-Quality, Cost-Effective, Fast Results [metrionbiosciences.com]

- 22. researchgate.net [researchgate.net]

The Structural Blueprint for Battling Cancer: An In-depth Guide to the Structure-Activity Relationship of O-Methyldauricine Derivatives

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed exploration of the structure-activity relationship (SAR) of O-Methyldauricine derivatives, building upon the established anticancer properties of the parent compound, dauricine. This whitepaper provides a critical resource for the rational design of novel, more potent anticancer agents.

Dauricine, a bisbenzylisoquinoline alkaloid, has demonstrated significant potential in cancer therapy by inducing programmed cell death (apoptosis) and halting the cell cycle in various cancer cell lines, including lung, renal, colon, and pancreatic cancers.[1][2][3][4] this compound, a derivative of dauricine, serves as a key structural scaffold for the development of new therapeutic candidates. Understanding how modifications to this core structure influence biological activity is paramount for advancing cancer drug discovery.

This guide synthesizes the current understanding of dauricine and its derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in their anticancer effects.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of dauricine and its synthetic derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the available IC50 values.

Table 1: Cytotoxicity of Dauricine in Various Cancer Cell Lines

| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |

| A549 | Lung Adenocarcinoma | Varies with concentration | [1] |

| H1299 | Lung Adenocarcinoma | Varies with concentration | [1] |

| A427 | Lung Adenocarcinoma | Varies with concentration | [1] |

| HCT116 | Colon Cancer | 22.4 | |

| HCT8 | Colon Cancer | Varies with concentration | |

| SW620 | Colon Cancer | Varies with concentration | |

| SW480 | Colon Cancer | Varies with concentration | |

| BxPC-3 | Pancreatic Cancer | Varies with concentration | |

| Renal Cell Carcinoma (RCC) cells | Renal Cancer | Not specified | [2] |

| Urinary Tract Tumor Cells | Urinary Tract Cancer | 3.81-5.15 µg/mL (minimum sensitivity) |

Table 2: Cytotoxicity of Synthetic Dauricine Derivatives in HeLa Cells

| Derivative | Chemical Class | IC50 (µM) |

| 2a | Carbamate | 2.72 - 12.53 |

| 2b | Carbamate | 2.72 - 12.53 |

| 3a | Carbonyl Ester | 2.72 - 12.53 |

| 4a | Sulfonyl Ester | 2.72 - 12.53 |

| Dauricine (parent compound) | Alkaloid | > 15.53 |

Source: Novel dauricine derivatives suppress cancer via autophagy-dependent cell death.

Core Experimental Protocols

The evaluation of the anticancer properties of this compound derivatives relies on a series of well-established in vitro assays. The following are detailed protocols for key experiments cited in the literature for the parent compound dauricine and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives or the parent compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method is used to detect and quantify apoptosis (programmed cell death).

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.

-

Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membranes.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of RNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protein Extraction: Following treatment with the compounds, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of dauricine and its derivatives are mediated through the modulation of several critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more effective derivatives.

Nrf2/ROS Signaling Pathway

Dauricine has been shown to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) in cancer cells.[1] This is coupled with the downregulation of Nrf2, a master regulator of the antioxidant response.[1] The resulting imbalance leads to cellular damage and triggers apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and inhibiting apoptosis. Dauricine has been found to suppress the activation of NF-κB, thereby inhibiting the proliferation and invasion of cancer cells and inducing apoptosis.[3][4]

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the development and progression of several cancers, including pancreatic cancer. Dauricine has been shown to suppress the Hh signaling pathway, leading to the inhibition of tumor growth.[3][4]

References

O-Methyldauricine's Potential in Alzheimer's Therapy: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Emerging Therapeutic Agent for Alzheimer's Disease

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. Emerging evidence has brought bisbenzylisoquinoline alkaloids into the spotlight, with a particular focus on the potential of O-Methyldauricine and its parent compound, Dauricine. Preclinical studies on Dauricine have demonstrated promising effects in mitigating the core pathological hallmarks of AD, including the reduction of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, alongside improvements in cognitive function. This technical guide provides a comprehensive analysis of the existing research, detailing the proposed mechanisms of action, summarizing key quantitative findings, and outlining the experimental methodologies employed in these seminal studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a disease-modifying agent for Alzheimer's disease.

Introduction to this compound and the Rationale for its Investigation in Alzheimer's Disease

This compound is a bisbenzylisoquinoline alkaloid, a class of natural compounds that have garnered significant interest for their diverse pharmacological activities. While direct research on this compound in the context of Alzheimer's disease is limited, extensive studies on its parent compound, Dauricine, provide a strong rationale for its investigation. Dauricine, extracted from the rhizome of Menispermum dauricum, has shown neuroprotective properties, including anti-inflammatory and antioxidant effects.[1] The core pathologies of Alzheimer's disease involve the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2][3] These pathologies are accompanied by neuroinflammation, oxidative stress, and synaptic dysfunction, ultimately leading to progressive cognitive decline. Dauricine has been shown to address several of these pathological features in preclinical models, suggesting that its derivative, this compound, may hold similar or even enhanced therapeutic potential.[2][4][5]

Proposed Mechanisms of Action

The therapeutic potential of Dauricine in Alzheimer's disease appears to be multi-faceted, targeting several key pathological cascades.

Attenuation of Amyloid-Beta Pathology

Studies have indicated that Dauricine can reduce the accumulation of Aβ plaques in the brains of animal models of AD.[2][3] The proposed mechanism involves the enhancement of Aβ clearance. One study suggests that Dauricine may promote the clearance of Aβ1-42 by stimulating the release of bradykinin.[2]

Reduction of Tau Hyperphosphorylation

Dauricine has been observed to decrease the levels of hyperphosphorylated tau protein, a critical component of neurofibrillary tangles.[2][3] The phosphorylation of tau is regulated by a balance between kinases and phosphatases. While the precise mechanism of Dauricine's action on tau is still under investigation, it is hypothesized to modulate the activity of key kinases or phosphatases involved in tau phosphorylation.

Modulation of Mitochondrial Function

Mitochondrial dysfunction is an early and prominent feature of Alzheimer's disease, contributing to energy deficits and oxidative stress. Dauricine has been shown to enhance mitochondrial function, as evidenced by increased hippocampal ATP levels in a mouse model of AD.[2][5] Proteomic analysis revealed that Dauricine treatment modulated the expression of proteins involved in mitochondrial energy metabolism, such as Aconitase 2 (Aco2), NADH:ubiquinone oxidoreductase core subunit S1 (Ndufs1), Cytochrome c oxidase subunit 5a (Cox5a), and Succinate dehydrogenase [ubiquinone] iron-sulfur subunit (SDHB).[5]

Anti-inflammatory and Antioxidant Effects

Neuroinflammation and oxidative stress are significant contributors to the neurodegenerative processes in Alzheimer's disease. Dauricine has demonstrated potent anti-inflammatory and antioxidant properties in various models of neurological damage.[1] This suggests that it may protect neurons from the toxic microenvironment created by chronic inflammation and oxidative damage in the AD brain.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Dauricine in animal models of Alzheimer's disease.

| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |

| 3xTg-AD Mice | Dauricine | 1 mg/kg/day and 5 mg/kg/day (intraperitoneal injection) | 2 months | - Improved spatial learning and memory in the Morris water maze. - Reduced Aβ plaques in the hippocampus. - Decreased hyperphosphorylated tau (AT8-positive neurons) in the hippocampus. - Increased hippocampal ATP levels. | [2][5] |

| Aβ1-42-induced AD mouse model | Graphene oxide loaded with Dauricine (GO@Dau) | Not specified | Not specified | - Alleviated cognitive and memory deficits. - Reduced brain glial cell activation. - Increased superoxide dismutase levels and decreased reactive oxygen species and malondialdehyde levels in vitro. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the studies on Dauricine for Alzheimer's disease.

Animal Models and Drug Administration

-

3xTg-AD Mouse Model: This widely used transgenic model harbors three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ and tau pathologies.[2][5]

-

Aβ1-42-induced AD Mouse Model: This model involves the intracerebroventricular injection of Aβ1-42 to induce AD-like pathologies.[1]

-

Drug Administration: Graphene oxide loaded with Dauricine (GO@Dau) was administered nasally.[1]

-

Behavioral Assessment

-